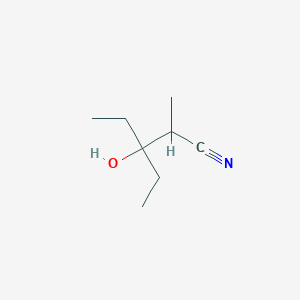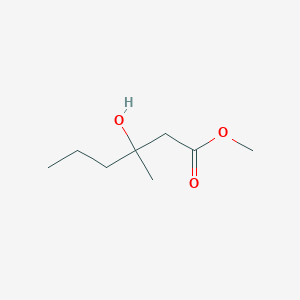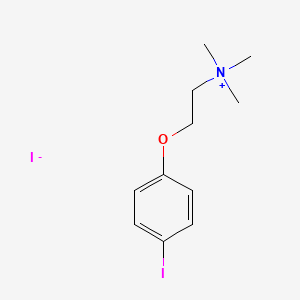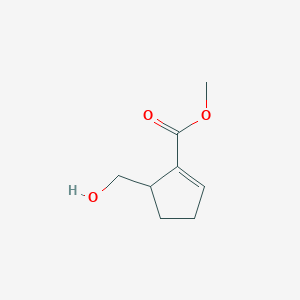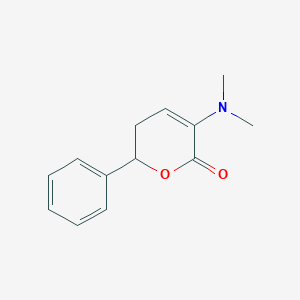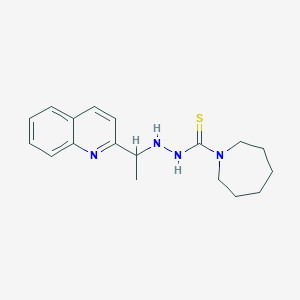
N'-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide is a complex organic compound that features a quinoline moiety linked to an azepane ring through a carbothiohydrazide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide typically involves the reaction of quinoline derivatives with azepane and carbothiohydrazide under controlled conditions. The process often requires the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. For instance, the Skraup synthesis is a common method used to prepare quinoline derivatives, which can then be further reacted with azepane and carbothiohydrazide to form the desired compound .
Industrial Production Methods
Industrial production of N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to maximize efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a DNA-binding agent and as a novel inhibitor in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-quinolin-2-ylethylideneamino)azepane-1-carbothioamide: Shares a similar structure but differs in the functional groups attached to the azepane ring.
N-aryl azepane derivatives: These compounds have similar azepane structures but with different substituents on the nitrogen atom.
Uniqueness
N’-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide is unique due to its specific combination of a quinoline moiety and an azepane ring linked through a carbothiohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
| 90504-22-6 | |
Formule moléculaire |
C18H24N4S |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
N'-(1-quinolin-2-ylethyl)azepane-1-carbothiohydrazide |
InChI |
InChI=1S/C18H24N4S/c1-14(16-11-10-15-8-4-5-9-17(15)19-16)20-21-18(23)22-12-6-2-3-7-13-22/h4-5,8-11,14,20H,2-3,6-7,12-13H2,1H3,(H,21,23) |
Clé InChI |
YINIEYCTRUUCMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
